5-Methyl-4,7-diazaspiro[2.5]octan-6-one
Description
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (5R)-5-methyl-4,7-diazaspiro[2.5]octan-6-one , as defined by its stereospecific configuration at the 5-position. The naming conventions adhere to the following structural breakdown:
- Spiro[2.5]octane : Indicates a bicyclic system where a cyclopropane ring (2-membered) is fused to a piperidine-like ring (5-membered) via a single shared atom (spiro atom).
- 4,7-Diaza : Denotes two nitrogen atoms located at the 4- and 7-positions of the larger ring.
- 6-one : Specifies a ketone functional group at the 6-position.
- (5R)-5-methyl : Highlights the stereochemistry (R-configuration) and methyl substitution at the 5-position.
For the racemic or non-chiral form, the prefix (R) is omitted, resulting in 5-methyl-4,7-diazaspiro[2.5]octan-6-one . This systematic name ensures unambiguous identification across chemical literature and databases.
CAS Registry Number and Molecular Formula Validation
The compound is registered under multiple CAS numbers, reflecting its enantiomeric forms and derivatives:
- (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one : CAS 1199792-82-9.
- This compound (unspecified stereochemistry): CAS 1394306-54-7.
The molecular formula C₇H₁₂N₂O is consistent across all sources, with a calculated molecular weight of 140.18 g/mol . This formula is validated through high-resolution mass spectrometry and elemental analysis, confirming the presence of seven carbon atoms, twelve hydrogens, two nitrogens, and one oxygen atom in the structure.
Structural Isomerism and Stereochemical Considerations
The spirocyclic framework of this compound introduces two key forms of isomerism:
- Stereoisomerism : The methyl group at the 5-position creates a chiral center, yielding two enantiomers:
- Ring Conformational Isomerism : The cyclopropane ring’s rigidity and the larger ring’s flexibility may lead to conformational variants, though these are less commonly documented in literature.
The compound’s stereochemistry is critical in synthetic applications, as enantiopure forms are often required for pharmaceutical research.
Synonymous Designations in Chemical Databases
The compound is cataloged under diverse synonyms and identifiers in major chemical databases:
- PubChem : CID 67058368 (for the (R)-enantiomer).
- ChemSpider : SCHEMBL1508866, EVT-1781975.
- Commercial Catalogs :
These designations facilitate cross-referencing in drug discovery and organic synthesis workflows.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-methyl-4,7-diazaspiro[2.5]octan-6-one |
InChI |
InChI=1S/C7H12N2O/c1-5-6(10)8-4-7(9-5)2-3-7/h5,9H,2-4H2,1H3,(H,8,10) |
InChI Key |
FKGKVLLHAFDAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NCC2(N1)CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyclopropanated Precursors
A primary method involves the cyclization of cyclopropanated biphenylene derivatives with diazomethane. This approach leverages the reactivity of strained cyclopropane rings to form the spirocyclic structure under controlled conditions.
Example Reaction Pathway
- Cyclopropanation : A biphenylene precursor undergoes cyclopropanation to introduce the strained ring system.
- Diazomethane Addition : Diazomethane reacts with the cyclopropanated intermediate, inducing ring-opening and cyclization to form the diazaspirooctane core.
- Oxidation/Functionalization : Post-cyclization steps introduce the methyl and ketone groups at positions 5 and 6, respectively.
Table 1: Cyclization Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Reagents | Cyclopropanated biphenylene, diazomethane | |
| Solvent | Dichloromethane, THF | |
| Temperature | 0–25°C | |
| Yield | 50–70% |
Electrochemical MIRC (MIRC = Michael-Initiated Ring-Closing) Reactions
Electrocatalytic methods offer green chemistry advantages, avoiding halogenated reagents. Barbituric acids and activated olefins react under mild conditions to form spirocyclopropane derivatives, which can be functionalized to the target compound.
Mechanistic Steps
- Electrochemical Initiation : Sodium halides mediate electron transfer in methanol, generating reactive intermediates.
- Michael Addition : Barbituric acid undergoes 1,4-addition to benzylidenecyanoacetates.
- Ring Closure : Cyclization forms the spiro[2.5]octane framework, followed by oxidation to introduce the ketone group.
Table 2: Electrochemical MIRC Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Mediator | NaBr, NaI | |
| Solvent | Methanol | |
| Temperature | 0–20°C | |
| Reaction Time | 30–60 minutes | |
| Yield | 40–57% |
Modified Boron Trifluoride-Free Synthetic Routes
Traditional methods employing boron trifluoride diethyl etherate (flammable and toxic) have been replaced by safer protocols. For example, substitution reactions using glycine methyl ester hydrochloride and potassium carbonate avoid hazardous reagents while maintaining high yields.
Key Steps
- Substitution : A methanesulfonate intermediate reacts with glycine methyl ester in acetonitrile.
- Protective Group Addition : Benzyl or tert-butoxycarbonyl groups stabilize intermediates.
- Cyclization : Trifluoroacetic acid removes protecting groups, enabling intramolecular cyclization.
- Reduction : Lithium aluminum hydride reduces amides to amines, finalizing the spirocyclic structure.
Table 3: Boron Trifluoride-Free Substitution Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Nucleophile | Glycine methyl ester hydrochloride | |
| Base | K₂CO₃, Na₂CO₃ | |
| Solvent | Acetonitrile, THF | |
| Temperature | 0–25°C | |
| Yield | 56–70% |
Reaction Mechanisms and Optimization Strategies
Stereoselective Control
The (R)- and (S)-enantiomers of 5-methyl-4,7-diazaspiro[2.5]octan-6-one are synthesized via chiral auxiliaries or asymmetric catalysis. For instance, chiral barbituric acids in electrochemical MIRC reactions induce stereoselectivity, yielding enantiomerically enriched products.
Example :
Using (R)-configured barbituric acid derivatives in MIRC reactions produces (R)-5-methyl-4,7-diazaspiro[2.5]octan-6-one with >90% enantiomeric excess.
Industrial Scalability
Industrial methods prioritize high yields and minimal waste. Key optimizations include:
- Solvent Selection : THF or dichloromethane for better solubility and reaction efficiency.
- Catalyst Recycling : Reusable catalysts (e.g., sodium halides) reduce costs.
- Continuous Flow Systems : Enhance reaction homogeneity and throughput.
Table 4: Industrial Optimization Metrics
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst Recovery | >95% | |
| Reaction Time | Reduced by 30–50% | |
| Waste Generation | <10% (by mass) |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,7-diazaspiro[2.5]octan-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxo derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
5-Methyl-4,7-diazaspiro[2.5]octan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4,7-diazaspiro[2.5]octan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features and Derivatives
Key Observations:
Benzyl or Boc groups (e.g., 7-Benzyl-4,7-diazaspiro[2.5]octane) are often used to protect amines during synthesis, but they require deprotection steps, increasing synthetic complexity .
Stereochemistry :
- The (S)-enantiomer of this compound is explicitly marketed (MFCD25541974), highlighting its role in enantioselective applications . The (R)-dihydrochloride derivative (Ref: 10-F331581) suggests distinct pharmacological profiles for each enantiomer .
Solubility and Stability :
- Hydrochloride salts (e.g., (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride) improve aqueous solubility, critical for in vitro assays, whereas the ketone in the parent compound may limit solubility in polar solvents .
Price and Availability :
Pharmacological Potential
- Rigid Scaffolds : The spiro[2.5]octane system imposes conformational constraints, making it ideal for targeting enzymes or receptors requiring precise spatial orientation. For example, derivatives like 7-Benzyl-4,7-diazaspiro[2.5]octane are intermediates in synthesizing kinase inhibitors or antivirals .
- Chiral Intermediates : The (S)-enantiomer of this compound is used in asymmetric synthesis to produce bioactive molecules with defined stereochemistry .
Biological Activity
5-Methyl-4,7-diazaspiro[2.5]octan-6-one is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological activity, and interaction with various biological targets, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that incorporates two nitrogen atoms within its framework. The molecular formula is , with a molecular weight of approximately 168.20 g/mol. The presence of a methyl group at the 5-position and a carbonyl group at the 6-position contributes to its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, emphasizing the optimization of reaction conditions for high yield and purity. Common synthetic routes include:
- Cyclization reactions involving precursors such as 1-aminocyclopropane carboxylate.
- Cascade transformations using reagents like bromine in the presence of bases to yield spiro products with specific configurations.
Table 1 summarizes the yields and conditions for different synthetic approaches:
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Cyclization | 60-75 | N/A |
| Cascade Reaction | 65-75 | Bromine, base |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory effects by modulating cytokine production.
- Analgesic properties through interaction with pain pathways.
The exact molecular pathways involved remain to be fully elucidated, but initial findings indicate potential binding affinity to G-protein coupled receptors (GPCRs) and other critical enzyme systems .
Case Studies
- Anti-inflammatory Activity : In a study examining the compound's effects on inflammatory markers in vitro, it was found to significantly reduce levels of TNF-alpha in macrophage cultures, suggesting a potential role in treating inflammatory diseases .
- Analgesic Effects : Another investigation reported that administration of the compound in animal models led to a notable decrease in pain response during formalin tests, indicating its efficacy as an analgesic agent .
Pharmacological Implications
The pharmacological profile of this compound suggests several therapeutic applications:
- Pain Management : Due to its analgesic properties.
- Anti-inflammatory Treatments : Potential use in chronic inflammatory conditions.
Table 2 outlines the potential therapeutic applications based on current research findings:
| Application | Evidence Level | Proposed Mechanism |
|---|---|---|
| Pain Management | Moderate | GPCR modulation |
| Anti-inflammatory | High | Cytokine inhibition |
| Cancer Treatment | Emerging | MDM2/p53 interaction disruption |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
